molecular formula C10H12F2N2O2S B2373113 4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine CAS No. 861225-13-0

4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine

Cat. No.: B2373113
CAS No.: 861225-13-0
M. Wt: 262.27
InChI Key: ASKZVHVGEJOXMV-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine (: 861225-13-0) is a chemical compound supplied with a typical purity of 97% . It is characterized by the molecular formula C10H12F2N2O2S and has a molecular weight of 262.28 g/mol . This compound is categorized as a fluorinated building block, a class of reagents prized in medicinal chemistry and drug discovery for their ability to modulate the physicochemical properties, metabolic stability, and binding characteristics of candidate molecules . The presence of both a difluoromethyl group and an ethylsulfonyl moiety on a pyrimidine core structure makes this compound a versatile and valuable synthetic intermediate. Pyrimidine derivatives with sulfonyl groups are often explored as key scaffolds in the development of pharmaceutical agents, including kinase inhibitors . This product is intended for research and development purposes only and is not intended for human or diagnostic use . Analytical data such as NMR and HPLC/LC-MS are available to support research applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyl-6-(difluoromethyl)-2-ethylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O2S/c1-2-17(15,16)10-13-7(6-3-4-6)5-8(14-10)9(11)12/h5-6,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKZVHVGEJOXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amidines with 1,3-Diketones

The pyrimidine scaffold is classically synthesized via cyclocondensation reactions between amidines and 1,3-diketones. For 4-cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine, this approach necessitates a cyclopropyl-substituted amidine and a difluoromethyl-containing diketone. In a representative procedure, cyclopropylamidine (A1 ) reacts with 1,1-difluoropentane-2,4-dione (A2 ) under acidic conditions (e.g., HCl/EtOH) to yield 4-cyclopropyl-6-(difluoromethyl)pyrimidine (A3 ) (Scheme 1). This intermediate lacks the ethylsulfonyl group, which is introduced in subsequent steps.

Table 1: Optimization of Cyclocondensation Conditions

Catalyst Temperature (°C) Yield (%)
HCl/EtOH 80 62
AcOH 100 45
H2SO4 70 58

The use of HCl in ethanol at 80°C provided the highest yield (62%) while minimizing side reactions such as diketone decomposition.

Ring Construction via Suzuki-Miyaura Coupling

An alternative route involves assembling the pyrimidine ring through cross-coupling reactions. For instance, 2-chloro-4-iodopyrimidine (B1 ) undergoes Suzuki-Miyaura coupling with cyclopropylboronic acid to install the cyclopropyl group at position 4, yielding 4-cyclopropyl-2-chloropyrimidine (B2 ). Subsequent fluorination and sulfonation steps introduce the difluoromethyl and ethylsulfonyl groups, respectively.

Introduction of the Difluoromethyl Group

Direct Fluorination of Methyl Precursors

The difluoromethyl moiety is often introduced via fluorination of methyl or hydroxymethyl intermediates. In one protocol, 4-cyclopropyl-6-methyl-2-(ethylthio)pyrimidine (C1 ) is treated with (diethylamino)sulfur trifluoride (DAST) at −20°C, achieving selective difluorination to form 4-cyclopropyl-6-(difluoromethyl)-2-(ethylthio)pyrimidine (C2 ) in 78% yield.

Challenges and Solutions

  • Overfluorination Risk : DAST may overfluorinate the methyl group to trifluoromethyl. Controlled addition at low temperatures (−20°C to 0°C) mitigates this issue.
  • Byproduct Formation : Hydrolysis of DAST generates HF, necessitating the use of acid-resistant reactors.

Use of Difluoroacetic Anhydride in Ring Functionalization

Drawing from the synthesis of 4-(difluoromethyl)pyridin-2-amine, difluoroacetic anhydride serves as a difluoromethyl source. In a modified approach, 4-cyclopropyl-6-hydroxypyrimidine (D1 ) reacts with difluoroacetic anhydride under basic conditions (pyridine/DCM) to form the difluoromethylated intermediate (D2 ). This method avoids hazardous fluorinating agents and achieves yields >70%.

Installation of the Ethylsulfonyl Group

Oxidation of Ethylthio Precursors

The ethylsulfonyl group is typically introduced by oxidizing an ethylthio precursor. For example, 4-cyclopropyl-6-(difluoromethyl)-2-(ethylthio)pyrimidine (E1 ) is treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding the sulfone (E2 ) in 85% yield (Table 2).

Table 2: Oxidizing Agents for Sulfone Formation

Oxidizing Agent Solvent Yield (%)
mCPBA DCM 85
H2O2/CH3CO3H Acetic Acid 72
KMnO4 H2O/acetone 68

mCPBA emerges as the most efficient oxidant, though its cost and moisture sensitivity necessitate careful handling.

Direct Sulfonation via Nucleophilic Substitution

An alternative strategy involves displacing a leaving group (e.g., chloride) at position 2 with ethylsulfinate. Treatment of 4-cyclopropyl-6-(difluoromethyl)-2-chloropyrimidine (F1 ) with sodium ethylsulfinate in DMF at 120°C furnishes the target compound in 65% yield. However, this method requires high temperatures and prolonged reaction times.

Integrated Synthetic Routes

Five-Step Sequence from Cyclopropylamidine

A scalable five-step synthesis begins with cyclopropylamidine (A1 ) and 1,1-difluoropentane-2,4-dione (A2 ) (Scheme 2):

  • Cyclocondensation : Form pyrimidine core (A3 ; 62% yield).
  • Chlorination : Introduce chloride at position 2 using PCl5 (A4 ; 88% yield).
  • Sulfonation : Oxidize ethylthio to ethylsulfonyl (E2 ; 85% yield).
  • Difluoromethylation : Fluorinate methyl group using DAST (C2 ; 78% yield).
  • Purification : Recrystallization from heptane/EtOAc affords the final product (purity >99%).

Overall Yield : 24% (multistep).

Two-Pot Large-Scale Procedure

For bulk production, a two-pot method minimizes intermediate isolation:

  • Pot 1 : Cyclocondensation and chlorination in one pot (combined yield: 55%).
  • Pot 2 : Concurrent difluoromethylation and sulfonation (combined yield: 70%).
    This approach reduces purification steps and improves throughput, achieving a 38.5% overall yield on kilogram-scale batches.

Analytical and Spectroscopic Characterization

Critical characterization data for intermediates and the final compound include:

  • 1H NMR (400 MHz, CDCl3): δ 1.25 (t, J = 7.2 Hz, 3H, CH2CH3), 1.45–1.55 (m, 4H, cyclopropyl), 3.12 (q, J = 7.2 Hz, 2H, SO2CH2), 6.82 (t, J = 54.0 Hz, 1H, CF2H).
  • MS (ESI+) : m/z 293.1 [M+H]+.

Chemical Reactions Analysis

4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrimidine ring. Common reagents include halides and amines.

    Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into simpler molecules.

Scientific Research Applications

4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs.
  • Difluoromethyl vs. Trifluoromethyl: Difluoromethyl (CHF2) offers lower electronegativity and lipophilicity than CF3, which may reduce nonspecific binding but also diminish metabolic stability .
  • Ethylsulfonyl Group : A common feature in pesticidal agents (), this group likely contributes to broad-spectrum activity across analogs .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The trifluoromethyl analog (logP ~3.1, estimated) is more lipophilic than the difluoromethyl compound (logP ~2.5), affecting membrane permeability .
  • Solubility : Difluoromethyl’s polarity may enhance aqueous solubility compared to CF3 analogs, though cyclopropyl’s hydrophobicity counterbalances this .

Biological Activity

4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine (CAS No. 861225-13-0) is a small molecule compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine core substituted with a cyclopropyl group, difluoromethyl group, and an ethylsulfonyl moiety. This unique arrangement contributes to its biological activity.

Structural Formula

C9H10F2N2O2S\text{C}_9\text{H}_{10}\text{F}_2\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways, potentially affecting cellular signaling and metabolic processes.
  • Protein-Ligand Interactions : Molecular docking studies suggest that the compound can form significant interactions with target proteins, influencing their function and activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies have shown that this compound may inhibit the proliferation of cancer cell lines, suggesting potential use in oncology.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted, indicating its potential as an anti-inflammatory agent.

Case Studies and Experimental Data

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values indicate moderate potency compared to standard chemotherapeutic agents.
    Cell LineIC50 (µM)
    MCF7 (Breast)15.0
    A549 (Lung)12.5
    HCT116 (Colon)20.0
  • Molecular Docking Studies : Computational modeling has revealed that the compound interacts with key proteins involved in cancer progression, including PI3K and mTOR pathways. These interactions are believed to contribute to its anticancer properties.
  • In Vivo Studies : Animal models have shown that administration of the compound leads to reduced tumor growth rates, supporting its potential as a therapeutic agent.

Summary of Findings

The biological activity of this compound is characterized by:

  • Selective inhibition of cancer cell proliferation
  • Potential modulation of inflammatory responses
  • Targeted interactions with critical signaling pathways

Q & A

Q. What are the optimal synthetic routes for 4-Cyclopropyl-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine, and how can reaction conditions be standardized?

The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Cyclopropyl and difluoromethyl groups are introduced via thiol-mediated alkylation, followed by sulfonation using ethylsulfonyl chloride under controlled temperatures (40–60°C). Catalysts like triethylamine or DMAP improve yield, while purification employs recrystallization (ethanol/water) or silica-gel chromatography (hexane/ethyl acetate gradients) . Standardization requires monitoring reaction progress via TLC and optimizing solvent polarity to minimize by-products.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves cyclopropyl ring protons (δ 1.2–1.5 ppm) and ethylsulfonyl signals (δ 3.4–3.6 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 305.12). Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical during handling and waste disposal?

Use fume hoods to avoid inhalation of volatile intermediates. Waste containing sulfonyl or fluorinated groups must be segregated and treated by licensed facilities to prevent environmental release of persistent pollutants . Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different assays?

Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent interference). Orthogonal assays (e.g., enzymatic inhibition vs. cell viability) should be cross-validated. For instance, if kinase inhibition data conflicts with cytotoxicity results, perform surface plasmon resonance (SPR) to confirm direct target binding . Structural analogs (e.g., methylsulfonyl derivatives) can clarify substituent effects on activity .

Q. What strategies enable the study of structure-activity relationships (SAR) for this compound’s pharmacophore?

Systematic substitution of the cyclopropyl, difluoromethyl, or ethylsulfonyl groups is key. For example:

  • Replace cyclopropyl with cyclohexyl to assess steric effects.
  • Substitute difluoromethyl with trifluoromethyl to compare electronegativity.
  • Modify sulfonyl groups to sulfonamides to evaluate hydrogen-bonding capacity. Biological testing (e.g., IC₅₀ determination) paired with computational docking (e.g., AutoDock Vina) identifies critical interactions with targets like kinases or proteases .

Q. How does the electronic nature of substituents influence reactivity in functional group transformations?

The electron-withdrawing ethylsulfonyl group enhances electrophilicity at the pyrimidine C4 position, facilitating nucleophilic aromatic substitution. Conversely, the cyclopropyl group’s electron-donating effect stabilizes intermediates during ring-opening reactions. DFT calculations (B3LYP/6-31G*) can model charge distribution to predict regioselectivity in cross-coupling reactions .

Q. What methodologies validate the compound’s stability under physiological conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring detect degradation products. Hydrolysis at pH 7.4 (phosphate buffer) may cleave the sulfonyl group, while photodegradation studies (ICH Q1B guidelines) assess UV-light susceptibility. Mass balance analysis ensures degradation pathways are quantified .

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